![molecular formula C7H3ClN2O4S B1423547 4-Cyano-2-nitrobenzene-1-sulfonyl chloride CAS No. 98279-07-3](/img/structure/B1423547.png)
4-Cyano-2-nitrobenzene-1-sulfonyl chloride
Overview
Description
4-Cyano-2-nitrobenzene-1-sulfonyl chloride , also known by its IUPAC name 2-cyano-4-nitrobenzenesulfonyl chloride , is a chemical compound with the molecular formula C₇H₃ClN₂O₄S . It is characterized by a sulfonyl chloride functional group attached to a nitrobenzene ring. The compound’s melting point is in the range of 108-109°C .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
4-Cyano-2-nitrobenzene-1-sulfonyl chloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactive sulfonyl chloride group can be used to introduce sulfonyl functionalities into molecules, which is a common structural motif in many drugs. This compound could be involved in the synthesis of molecules with potential anticonvulsant or renin inhibitory activities .
Mechanism of Action
Mode of Action
The mode of action of 4-Cyano-2-nitrobenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In this process, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes a deprotonation step, yielding a substituted benzene ring .
Pharmacokinetics
Its predicted boiling point is 3973±370 °C , and its predicted density is 1.72±0.1 g/cm3 , which may influence its bioavailability.
properties
IUPAC Name |
4-cyano-2-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-2-1-5(4-9)3-6(7)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFCPNUZSLHPNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.